molecular formula C19H25F5O2 B14720093 (Pentafluorophenyl)methyl dodecanoate CAS No. 21635-07-4

(Pentafluorophenyl)methyl dodecanoate

Cat. No.: B14720093
CAS No.: 21635-07-4
M. Wt: 380.4 g/mol
InChI Key: KRDRFQRZSRCHMU-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)methyl dodecanoate is a fluorinated ester compound characterized by a dodecanoate (laurate) backbone esterified with a pentafluorophenylmethyl group. The pentafluorophenyl (C₆F₅) moiety introduces unique electronic and steric properties, enhancing thermal stability and altering reactivity compared to non-fluorinated analogs. Applications likely span materials science (e.g., stabilizing additives) and synthetic chemistry, leveraging the electron-withdrawing effects of fluorine for tailored reactivity .

Properties

CAS No.

21635-07-4

Molecular Formula

C19H25F5O2

Molecular Weight

380.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl dodecanoate

InChI

InChI=1S/C19H25F5O2/c1-2-3-4-5-6-7-8-9-10-11-14(25)26-12-13-15(20)17(22)19(24)18(23)16(13)21/h2-12H2,1H3

InChI Key

KRDRFQRZSRCHMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentafluorophenyl)methyl dodecanoate typically involves the esterification of dodecanoic acid with (pentafluorophenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of (Pentafluorophenyl)methyl dodecanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Pentafluorophenyl)methyl dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Pentafluorophenyl)methyl dodecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)methyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s reactivity and binding affinity, allowing it to effectively participate in various biochemical processes. The ester group can undergo hydrolysis, releasing the active components that exert their effects through specific pathways .

Comparison with Similar Compounds

Methyl Dodecanoate (Methyl Laurate)

  • Structure : CH₃(CH₂)₁₀COOCH₃.
  • Key Differences : Lacks the pentafluorophenyl group, resulting in lower thermal stability and distinct solubility profiles.
  • Applications : Widely used as a reference standard in chromatography (e.g., food analysis) .
  • Reactivity: In yeast-mediated transesterification, methyl dodecanoate at 1 mM significantly increases ethyl dodecanoate production, suggesting efficient enzymatic processing .

Ethyl Dodecanoate

  • Structure : CH₃(CH₂)₁₀COOCH₂CH₃.
  • Key Differences: Ethyl ester group instead of methyl; non-fluorinated.
  • Biological Activity : Elicits antennal responses in insect olfaction studies, indicating role in ecological interactions .

Fluorinated Esters (e.g., Pentafluorophenyl-Containing Compounds)

  • Thermal Stability: Pentafluorophenyl groups enhance glass transition temperatures (Tg) via Ar-ArF interactions. For example, azochromophores with C₆F₅ groups exhibit Tg values >20°C, unlike non-fluorinated analogs .
  • Spectroscopic Features: Infrared spectra of pentafluorophenyl compounds show characteristic absorption bands absent in non-fluorinated analogs, such as νsym(Bi-C) vibrations .

Thermal and Physical Properties

Property (Pentafluorophenyl)methyl Dodecanoate (Inferred) Methyl Dodecanoate Ethyl Dodecanoate
Molecular Weight ~424 g/mol* 228.38 g/mol 256.43 g/mol
Thermal Stability High (Tg >20°C due to C₆F₅ ) Moderate Moderate
Solubility Likely low in polar solvents Low in water Low in water
Applications Materials science, synthetic chemistry Analytical standards Ecological attractants

*Calculated based on C₆F₅CH₂OCO(CH₂)₁₀CH₃.

Analytical and Industrial Relevance

  • Quantification: Esters like methyl dodecanoate are quantified via GC-MS using surrogate standards (e.g., ethyl dodecanoate for ethyl myristate) . Fluorinated analogs may require specialized columns due to polarity differences.
  • Purity Standards: Methyl dodecanoate is commercially available as a high-purity standard (e.g., >95% for food analysis), whereas fluorinated variants may necessitate custom synthesis .

Research Findings and Gaps

  • Thermal Enhancements : Fluorinated esters exhibit improved thermal stability, making them suitable for high-temperature applications .
  • Biological Interactions: Fluorination may reduce biodegradability or alter ecological roles compared to non-fluorinated esters .
  • Knowledge Gaps: Direct data on (pentafluorophenyl)methyl dodecanoate’s reactivity, toxicity, and environmental persistence are lacking. Further studies on enzymatic processing and industrial scalability are needed.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (pentafluorophenyl)methyl dodecanoate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of pentafluorophenol with methyl dodecanoate precursors under anhydrous conditions. Purity validation requires gas chromatography-mass spectrometry (GC-MS) with flame ionization detection, using methyl dodecanoate (CAS 111-82-0) as a reference standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for structural confirmation, particularly to verify the integrity of the pentafluorophenyl group .

Q. How should researchers assess the toxicity and safety risks of (pentafluorophenyl)methyl dodecanoate in laboratory settings?

  • Methodological Answer : Follow IARC and OSHA guidelines for handling potential carcinogens (≥0.1% concentration). Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) due to limited ecotoxicity data. Use PPE for skin/eye protection and conduct experiments in fume hoods to mitigate inhalation risks .

Q. What experimental methods are suitable for determining the physicochemical properties (e.g., viscosity, density) of (pentafluorophenyl)methyl dodecanoate?

  • Methodological Answer : Use high-pressure viscometers and densitometers calibrated for fluorinated compounds. Compare results with existing data for methyl dodecanoate (density: 0.87 g/cm³ at 20°C; viscosity: 3.2 mPa·s at 25°C) to identify deviations caused by the pentafluorophenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant activity data involving fluorinated esters like (pentafluorophenyl)methyl dodecanoate?

  • Methodological Answer : Employ cluster analysis (e.g., Manhattan Distance) and Pearson’s correlation to disentangle conflicting results. For example, methyl dodecanoate shows positive correlation with DPPH· scavenging but negative correlation with ABTS·+ assays. Validate findings using controlled radical scavenging experiments and molecular docking studies to clarify mechanistic differences .

Q. What thermodynamic models (e.g., CPA, SAFT) are effective for predicting the phase behavior of (pentafluorophenyl)methyl dodecanoate in multicomponent mixtures?

  • Methodological Answer : Use the Cubic-Plus-Association (CPA) equation of state with binary parameters derived from glycerol–methyl dodecanoate liquid-liquid equilibrium (LLE) data. Cross-validate predictions with GC-PPC-SAFT models to account for fluorine-specific interactions. Note that deviations >5% may indicate experimental data limitations .

Q. How can network pharmacology and GC-MS be integrated to study the bioactivity of (pentafluorophenyl)methyl dodecanoate in complex biological systems?

  • Methodological Answer : Combine untargeted GC-MS metabolomics with pathway enrichment analysis (e.g., KEGG, Reactome) to map interactions between fluorinated esters and cellular targets. Use retention indices and fragmentation patterns to distinguish (pentafluorophenyl)methyl dodecanoate from co-eluting compounds in biological matrices .

Q. What strategies optimize the separation of (pentafluorophenyl)methyl dodecanoate from structurally similar esters in chromatographic analyses?

  • Methodological Answer : Employ polar stationary phases (e.g., PEG or cyanopropyl columns) and temperature-programmed GC runs. For HPLC, use fluorinated mobile phase additives (e.g., 0.1% trifluoroacetic acid) to enhance resolution. Validate separation efficiency against standards like methyl laurate and ethyl dodecanoate .

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